molecular formula C12H16BrN3O5 B11956197 Glutamine-p-nitrobenzyl ester hydrobromide

Glutamine-p-nitrobenzyl ester hydrobromide

Cat. No.: B11956197
M. Wt: 362.18 g/mol
InChI Key: VGLIBJJMARZVJI-UHFFFAOYSA-N
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Description

Glutamine-p-nitrobenzyl ester hydrobromide: is a chemical compound with the molecular formula C12H15N3O5.BrH and a molecular weight of 362.18 g/mol . It is a derivative of glutamine, an amino acid, and is characterized by the presence of a p-nitrobenzyl ester group. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Glutamine-p-nitrobenzyl ester hydrobromide typically involves the esterification of glutamine with p-nitrobenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The product is then purified and converted to its hydrobromide salt form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in large quantities with high purity .

Chemical Reactions Analysis

Types of Reactions: Glutamine-p-nitrobenzyl ester hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Glutamine-p-nitrobenzyl ester hydrobromide involves its conversion to glutamine and p-nitrobenzyl alcohol through hydrolysis. The ester bond is cleaved by enzymatic or chemical means, releasing the active components. Glutamine plays a crucial role in various metabolic pathways, including protein synthesis and energy production .

Comparison with Similar Compounds

  • Glutamine methyl ester hydrobromide
  • Glutamine ethyl ester hydrobromide
  • Glutamine benzyl ester hydrobromide

Comparison: Glutamine-p-nitrobenzyl ester hydrobromide is unique due to the presence of the p-nitrobenzyl group, which imparts distinct chemical and biological properties. Compared to other glutamine esters, the p-nitrobenzyl ester exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Properties

Molecular Formula

C12H16BrN3O5

Molecular Weight

362.18 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2,5-diamino-5-oxopentanoate;hydrobromide

InChI

InChI=1S/C12H15N3O5.BrH/c13-10(5-6-11(14)16)12(17)20-7-8-1-3-9(4-2-8)15(18)19;/h1-4,10H,5-7,13H2,(H2,14,16);1H

InChI Key

VGLIBJJMARZVJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C(CCC(=O)N)N)[N+](=O)[O-].Br

Origin of Product

United States

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